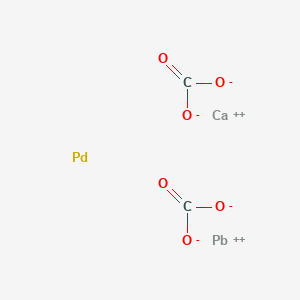

calcium;lead(2+);palladium;dicarbonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lindlar catalyst is a heterogeneous catalyst consisting of palladium deposited on calcium carbonate or barium sulfate, which is then poisoned with various forms of lead or sulfur. It is primarily used for the hydrogenation of alkynes to alkenes without further reduction into alkanes. This catalyst is named after its inventor, Herbert Lindlar .

准备方法

The Lindlar catalyst can be synthesized by reducing palladium chloride in a slurry of calcium carbonate and adding lead acetate. Other catalyst poisons, such as lead oxide and quinoline, can also be used . The palladium content of the supported catalyst is usually 5% by weight, but in the case of Lindlar catalyst Pd 10%, the palladium content is 10%.

Industrial Production Methods: In industrial settings, the preparation involves the deposition of palladium on calcium carbonate or barium sulfate, followed by the addition of lead acetate or other lead compounds to poison the catalyst. This process ensures the selective hydrogenation of alkynes to alkenes .

Types of Reactions:

Reduction: The primary reaction involving Lindlar catalyst is the selective hydrogenation of alkynes to cis-alkenes.

Common Reagents and Conditions: Hydrogen gas is used as the reducing agent, and the reaction is typically carried out at room temperature and atmospheric pressure.

科学研究应用

Lindlar catalyst has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the selective hydrogenation of alkynes to alkenes.

Biology and Medicine: The catalyst is used in the synthesis of vitamins such as vitamin A and vitamin K1, which involve alkyne reduction steps.

作用机制

The mechanism of action of Lindlar catalyst involves the adsorption of the alkyne onto the palladium surface, followed by the addition of hydrogen atoms to the same side of the triple bond (syn addition), resulting in the formation of a cis-alkene . The lead or sulfur poisons deactivate the palladium sites, enhancing the selectivity of the catalyst and preventing further reduction to alkanes .

相似化合物的比较

Lindlar catalyst is unique in its ability to selectively hydrogenate alkynes to cis-alkenes without further reduction. Similar compounds include:

Palladium on Barium Sulfate (Pd/BaSO4): This catalyst, often used with quinoline, also selectively hydrogenates alkynes to alkenes.

Nickel Boride (Ni2B): Another alternative for the selective hydrogenation of alkynes to alkenes.

These alternatives, while effective, may not offer the same level of selectivity and ease of use as the Lindlar catalyst.

生物活性

The compound calcium; lead(II); palladium; dicarbonate is a complex coordination compound that has attracted attention due to its potential applications in catalysis and its biological implications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its properties.

Overview of the Compound

Calcium, lead(II), and palladium dicarbonate can be synthesized through various chemical processes involving calcium carbonate, lead salts, and palladium salts. The resulting compound exhibits unique catalytic properties, particularly in hydrogenation reactions.

Catalytic Properties

The primary biological activity of this compound is linked to its role as a catalyst. Research indicates that palladium-lead catalysts supported on calcium carbonate are effective in the selective hydrogenation of acetylenic bonds to olefinic bonds. This reaction is significant in organic synthesis and pharmaceutical applications, where selective hydrogenation is often required .

Table 1: Catalytic Activity of Palladium-Lead Catalysts

| Catalyst Composition | Reaction Type | Selectivity (%) | Reference |

|---|---|---|---|

| Pd-Pb on Calcium Carbonate | Hydrogenation of Phenylacetylene | 98 | |

| Pd-Pb Alloy | Semi-Hydrogenation | 95 | |

| Pd on Calcium Carbonate | General Hydrogenation | 90 |

Toxicity and Safety Assessments

Given the presence of lead, a known toxic element, the safety profile of calcium; lead(II); palladium; dicarbonate is critical. The European Medicines Agency (EMA) guidelines highlight the need for assessing elemental impurities in pharmaceuticals. Lead's toxicity can result in significant health risks, necessitating careful evaluation of exposure levels .

Table 2: Toxicity Profiles of Elemental Components

| Element | Toxicity Level | Safety Guidelines Reference |

|---|---|---|

| Calcium | Low | ICH Q3D |

| Lead | High (Neurotoxic) | ICH Q3D |

| Palladium | Moderate (Allergic) | ICH Q3D |

Case Studies

- Palladium-Lead Catalysts in Organic Synthesis

- Lead Poisoning and Palladium Interaction

Research Findings

Recent studies have focused on quantifying residual metal levels in reaction products involving palladium and lead compounds. These investigations aim to refine purification protocols to minimize toxicity while maximizing catalytic efficiency .

Additionally, modifications to palladium nanoparticles with boron have been explored to enhance their catalytic properties while addressing safety concerns related to lead contamination .

属性

IUPAC Name |

calcium;lead(2+);palladium;dicarbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Ca.Pb.Pd/c2*2-1(3)4;;;/h2*(H2,2,3,4);;;/q;;2*+2;/p-4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORINCADRJAXIU-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[Ca+2].[Pd].[Pb+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CaO6PbPd |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。